Product packaging for 4-(Propoxycarbonyl)benzoate(Cat. No.:CAS No. 1818-05-9)

4-(Propoxycarbonyl)benzoate

Cat. No.: B14761649
CAS No.: 1818-05-9
M. Wt: 207.20 g/mol
InChI Key: XHLATTBMSGXSFT-UHFFFAOYSA-M
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Description

4-(Propoxycarbonyl)benzoate is a useful research compound. Its molecular formula is C11H11O4- and its molecular weight is 207.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11O4- B14761649 4-(Propoxycarbonyl)benzoate CAS No. 1818-05-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1818-05-9

Molecular Formula

C11H11O4-

Molecular Weight

207.20 g/mol

IUPAC Name

4-propoxycarbonylbenzoate

InChI

InChI=1S/C11H12O4/c1-2-7-15-11(14)9-5-3-8(4-6-9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/p-1

InChI Key

XHLATTBMSGXSFT-UHFFFAOYSA-M

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

Mechanistic Investigations of 4 Propoxycarbonyl Benzoate Formation and Transformation Reactions

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms provides a fundamental understanding of the chemical processes involved in the synthesis and subsequent reactions of 4-(Propoxycarbonyl)benzoate.

Role of Intermediates in Esterification

The formation of this compound, like other esters, typically proceeds via Fischer esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol involves several key intermediates. masterorganicchemistry.com The process is an equilibrium-driven reaction, where the yield of the final ester product can be enhanced by either removing water as it is formed or by using an excess of one of the reactants. tcu.edu

The mechanism of Fischer esterification is a sequence of protonation and deprotonation steps, with the formation of a tetrahedral intermediate being a critical stage. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

This reaction can also be applied intramolecularly to form cyclic esters, known as lactones, and is most effective for creating five- and six-membered rings. masterorganicchemistry.com

Electron Transfer Mechanisms in Photocatalysis

Photocatalysis offers an alternative pathway for the transformation of benzoate (B1203000) esters, often involving electron transfer mechanisms. In the presence of a suitable photosensitizer and light, substituted alkyl esters of aromatic carboxylic acids can undergo photochemical cleavage. rsc.org For esters containing a dialkylamino or methylthio group, this process can be quite efficient, which is attributed to an electron-transfer mechanism. rsc.org

The photocatalytic process is initiated by the excitation of a semiconductor photocatalyst by light, leading to the generation of electron-hole pairs. These charge carriers can then participate in redox reactions. The redox power of the photocatalyst, determined by its conduction and valence band potentials, is a key factor in driving the photoinduced electron transfer. nih.gov

Recent advancements in photocatalysis have explored the use of covalent triazine-based frameworks (CTFs) which allow for chromoselective catalysis. nih.gov By modifying the electronic and structural properties of these frameworks, it is possible to control the reaction pathways. For instance, dual Ni-photocatalysis using CTFs with 625 nm photons can selectively promote C-N cross-coupling reactions while suppressing undesirable dehalogenation. nih.gov

Nucleophilic Addition and Cycloaddition Pathways

Esters, including this compound, can undergo nucleophilic addition reactions. For example, Grignard reagents can react with esters, adding to the carbonyl group twice to form a tertiary alcohol. libretexts.org The reaction proceeds through a tetrahedral intermediate. libretexts.org Initially, the Grignard reagent attacks the carbonyl carbon, leading to the formation of a ketone after the elimination of an alkoxide ion. libretexts.org A second molecule of the Grignard reagent then attacks the newly formed ketone to yield a tertiary alcohol after protonation. libretexts.org

Aldol (B89426) Condensation in Aryl-Enolate Reactions

The aldol condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound. lumenlearning.comnumberanalytics.com This reaction typically forms a β-hydroxyaldehyde or β-hydroxyketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. lumenlearning.comlibretexts.org For the reaction to occur, at least one of the reactants must possess α-hydrogens. libretexts.org

The base-catalyzed aldol reaction proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl group of another molecule. lumenlearning.com When a ketone enolate reacts with an aryl aldehyde, the reaction is known as a Claisen-Schmidt condensation. lumenlearning.com This specific type of aldol reaction is favorable because the addition of an enolate to an aldehyde is generally more favorable than its addition to a ketone. lumenlearning.com

Kinetic Studies of Benzoate Ester Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions involving benzoate esters.

Rate Coefficients and Reaction Kinetics

The rate of esterification of benzoic acid with alcohols has been found to be first-order with respect to the benzoic acid. dnu.dp.uaresearchgate.net Kinetic studies allow for the calculation of forward and reverse reaction rate constants, as well as the equilibrium constant. dnu.dp.uaresearchgate.net For the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions have been determined to be 58.40 and 57.70 kJ∙mol-1, respectively, in the temperature range of 365.2–389.4 K. dnu.dp.uaresearchgate.net

The hydrolysis of benzoate esters has also been a subject of kinetic investigation. In phosphate-catalyzed hydrolysis, the catalytically active species is HPO42−, and the reaction proceeds via a nucleophilic mechanism involving the formation of a tetrahedral intermediate as the rate-limiting step. rsc.org The rate of hydrolysis is influenced by the substituents on the phenyl group of the ester. rsc.org

The stability of benzoate esters towards hydrolysis is also dependent on the structure of the alcohol moiety. nih.gov For a series of n-alkyl benzoates, the rate of base-catalyzed hydrolysis decreases as the size of the alkyl group increases, which is in agreement with calculated relative activation energies. nih.gov

Interactive Data Table: Kinetic Parameters for Benzoic Acid Esterification with 1-Butyl Alcohol

ParameterValueUnit
Activation Energy (Forward)58.40kJ∙mol⁻¹
Activation Energy (Reverse)57.70kJ∙mol⁻¹
Thermal Effect622J∙mol⁻¹
Temperature Range365.2–389.4K

Interactive Data Table: Hydrolytic Stability of Benzoate Esters

CompoundHalf-life (t₁/₂) in Rat PlasmaHalf-life (t₁/₂) in Rat Liver Microsomes
Methyl benzoate36 min15 min
Ethyl benzoate17 min12 min
n-Propyl benzoate10 min-
n-Butyl benzoate10 min-
Phenyl benzoate7 min10 min

Factors Influencing Reaction Yields and Selectivity

The solubility of this compound is a significant factor. Its solubility behavior in aqueous solutions can be peculiar, particularly when in the presence of other similar compounds like methyl-, ethyl-, and butylparabens nih.gov. Research has demonstrated that the solubility of propylparaben (B1679720) can decrease by approximately 50% in mixtures containing ethylparaben (B1671687) nih.gov. This phenomenon is attributed to the formation of solid solutions. Propylparaben and ethylparaben are isostructural and can form substitutional solid solutions, a behavior confirmed by powder X-ray diffraction and phase-solubility analysis nih.gov. This interaction is a critical factor for selectivity, as the presence of ethylparaben can significantly impact the crystallization and isolation of pure this compound from a mixture, thereby affecting the final yield nih.gov.

Hammett Linear Free-Energy Relationships in Enzymatic Hydrolysis

The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for understanding the influence of substituent electronic effects on the reaction rates of aromatic compounds wikipedia.orgsmartstartinstitute.com. It establishes a linear free-energy relationship described by the equation: log(k/k₀) = σρ, where k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that reflects its electronic properties, and ρ is the reaction constant indicating the sensitivity of the reaction to these effects wikipedia.org.

This relationship has been applied to investigate the mechanisms of enzymatic hydrolysis of benzoate esters, offering insights into the transition states and rate-determining steps semanticscholar.orgemerginginvestigators.org. In studies involving the hydrolysis of a series of para-substituted nitrophenyl benzoate esters by enzymes such as trypsin, lipase (B570770), and nattokinase, kinetic data was analyzed using Hammett plots researchgate.netsemanticscholar.orgemerginginvestigators.org. It was hypothesized that electron-withdrawing substituents would accelerate hydrolysis by increasing the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's active site researchgate.net.

However, the experimental results revealed a more complex relationship. The Hammett plots for the enzymatic hydrolysis reactions were not linear but instead showed a downward concavity semanticscholar.org. This non-linearity suggests a change in the rate-determining step of the reaction mechanism as the electronic nature of the para-substituent is varied semanticscholar.orgemerginginvestigators.org. The data indicates that for substituents that are strongly electron-withdrawing, the initial nucleophilic attack may be the slow step, while for electron-donating substituents, the collapse of the tetrahedral intermediate to release the products may become rate-limiting.

The table below lists the Hammett σ_para_ constants for various substituents, which quantify their electron-donating or electron-withdrawing strength.

SubstituentHammett σpara Constant
-NO₂0.778
-Cl0.227
-F0.062
-H0.000
-CH₃-0.170
-OCH₃-0.268
Data sourced from a study on the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. researchgate.net

The inflection points from the concave Hammett plots provide further mechanistic details, marking the transition between the different rate-determining steps for each enzyme system.

Hydrolysis ConditionInflection Point (σ, log(k/k₀))
Trypsin(0.021, 0.0288)
Lipase(0.0406, 0.1556)
Nattokinase(0.0113, -0.1253)
pH 10 (non-enzymatic)(-0.0033, -0.1108)
These inflection points were observed in Hammett plots for the hydrolysis of para-substituted 4-nitrophenyl benzoate esters. semanticscholar.org

These findings demonstrate that the electronic interaction between the enzyme and the substrate is finely tuned, and the Hammett relationship serves as a powerful tool to probe these intricate mechanistic details semanticscholar.orgemerginginvestigators.org.

Thermochemical and Energetic Analysis of Reaction Pathways

The thermodynamic properties of this compound govern its behavior in various chemical and physical processes, including its formation, dissolution, and partitioning. A thermochemical analysis of the pathways involving this compound provides essential data on its stability and interactions.

Studies on the solubility of propylparaben in different solvent systems have yielded significant thermodynamic data. The process of dissolving propylparaben in acetonitrile-water mixtures, for instance, has been shown to be an endothermic process across various temperatures mdpi.comresearchgate.net. This indicates that energy is absorbed from the surroundings to break the solute-solute and solvent-solvent interactions, which is greater than the energy released from forming solute-solvent interactions.

The standard Gibbs free energy of transfer (Δ_t_G°) for propylparaben from an aqueous phase to various organic solvents is another key energetic parameter. Experimental data shows these values are negative for solvents like 1-octanol, isopropyl myristate, and chloroform, indicating that the partitioning process is spontaneous and that propylparaben has a high affinity for these organic environments researchgate.net. The exothermic nature of the transfer into these specific organic solvents suggests that the formation of hydrogen bonds and other interactions between propylparaben and the solvent molecules releases more energy than is required to break its interactions within the aqueous phase researchgate.net.

A detailed thermodynamic analysis of the solution process in acetonitrile (B52724) (MeCN) and water (W) mixtures provides further insight. The thermodynamic functions for this process have been calculated and are presented in the table below.

Mass Fraction MeCN (w₁)ΔsolnG° (kJ·mol⁻¹)ΔsolnH° (kJ·mol⁻¹)ζHζTS
0.019.9534.331.0000.000
0.118.0536.310.9420.058
0.216.4838.070.8990.101
0.315.2038.640.8840.116
0.414.1837.910.9030.097
0.513.3835.840.9490.051
0.612.7132.701.026-0.026
0.712.1828.521.189-0.189
0.811.7523.011.558-0.558
0.911.4515.352.502-1.502
1.011.539.07--
Thermodynamic functions for the solution process of propylparaben in {acetonitrile (1) + water (2)} cosolvent mixtures at a mean harmonic temperature of 297.6 K. ΔsolnG° is the standard Gibbs energy, ΔsolnH° is the standard enthalpy, and ζH and ζTS represent the relative contributions of enthalpy and entropy to the standard Gibbs energy. mdpi.com

The data shows how the Gibbs energy, enthalpy, and entropy of the solution process change with the solvent composition, revealing complex molecular interactions mdpi.com. For example, the decrease in the standard Gibbs free energy (Δ_soln_G°) up to a mass fraction of 0.9 for acetonitrile indicates increasing solubility, driven by favorable changes in enthalpy and entropy of the system mdpi.com. Such energetic analyses are fundamental to designing and optimizing processes like crystallization, extraction, and formulation involving this compound.

Advanced Spectroscopic Characterization Techniques for 4 Propoxycarbonyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of individual nuclei.

¹H-NMR Analysis of Benzoate (B1203000) Esters

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the case of benzoate esters like 4-(propoxycarbonyl)benzoate (propylparaben), the ¹H-NMR spectrum reveals characteristic signals for the aromatic and alkyl protons. nanalysis.comdocbrown.info

The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region of the spectrum, generally between 6.8 and 8.0 ppm. nih.govnih.gov The protons ortho to the ester group are the most deshielded and appear at the lowest field, while the protons ortho to the hydroxyl group are more shielded and appear at a higher field.

The protons of the propyl group in this compound give rise to distinct signals in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) typically resonate around 4.2 ppm as a triplet. The central methylene protons (-CH₂-) of the propyl chain appear as a sextet around 1.7 ppm, and the terminal methyl protons (-CH₃) show up as a triplet around 1.0 ppm. nih.govhmdb.ca

Interactive Data Table: Representative ¹H-NMR Chemical Shifts for Propylparaben (B1679720)

Proton Type Chemical Shift (ppm) Multiplicity
Aromatic (ortho to -COO)~7.9-8.0Doublet
Aromatic (ortho to -OH)~6.8-7.0Doublet
-OCH₂-~4.2Triplet
-CH₂-~1.7Sextet
-CH₃~1.0Triplet

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.

¹³C-NMR Spectroscopy for Structural Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbon of the ester group is highly deshielded and appears at a chemical shift of approximately 168 ppm. nih.gov The aromatic carbons show signals in the range of 115 to 161 ppm. nih.gov The carbon attached to the hydroxyl group (C-4) and the carbon attached to the ester group (C-1) have distinct chemical shifts. Due to the symmetry of the para-substituted ring, the pairs of carbons C-2/C-6 and C-3/C-5 are chemically equivalent and produce single peaks. docbrown.infodocbrown.info

The aliphatic carbons of the propyl group resonate at higher fields. The carbon of the methylene group attached to the oxygen (-OCH₂-) appears around 67 ppm, the central methylene carbon (-CH₂-) at about 22 ppm, and the terminal methyl carbon (-CH₃) at approximately 10.5 ppm. nih.gov

Interactive Data Table: Representative ¹³C-NMR Chemical Shifts for Propylparaben

Carbon Type Chemical Shift (ppm)
Carbonyl (-COO)~168
Aromatic (C-4, attached to -OH)~161
Aromatic (C-2, C-6)~132
Aromatic (C-1, attached to -COO)~122
Aromatic (C-3, C-5)~115
-OCH₂-~67
-CH₂-~22
-CH₃~10.5

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FT-IR) Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation. In the context of this compound, the IR spectrum displays characteristic absorption bands that confirm the presence of its key structural features. nih.govchemicalbook.comnist.gov

A strong absorption band is typically observed in the region of 1730-1715 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group. orgchemboulder.com The presence of the aromatic ring is indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region. nih.gov A broad absorption band in the range of 3600-3200 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. The C-O stretching vibrations of the ester and phenol (B47542) groups appear in the 1300-1000 cm⁻¹ region. orgchemboulder.com

Interactive Data Table: Key IR Absorption Bands for Propylparaben

Functional Group Wavenumber (cm⁻¹) Intensity
O-H Stretch (Phenol)~3300Broad, Strong
C-H Stretch (Aromatic)~3100-3000Medium
C-H Stretch (Aliphatic)~2960-2850Medium to Strong
C=O Stretch (Ester)~1715Strong
C=C Stretch (Aromatic)~1600, ~1510Medium
C-O Stretch (Ester & Phenol)~1280, ~1170Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.goveuropa.eu

Molecular Ion Peak Analysis

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (180.20 g/mol ). nih.govnist.gov The presence of this peak confirms the molecular mass of the compound. HRMS can further confirm the elemental formula, C₁₀H₁₂O₃, by providing a highly accurate mass measurement.

Fragmentation Pattern Interpretation

The fragmentation pattern in the mass spectrum provides valuable structural information. For aromatic esters like this compound, common fragmentation pathways involve cleavage of the ester group. youtube.comlibretexts.org

A significant fragment often observed is the loss of the propoxy group (-OCH₂CH₂CH₃), resulting in a benzoyl cation. whitman.edu Another common fragmentation is the loss of the propyl group, leading to a protonated p-hydroxybenzoic acid fragment. Further fragmentation of the aromatic ring can also occur, leading to characteristic peaks at m/z 77 (phenyl cation) and other smaller fragments. pharmacy180.com The McLafferty rearrangement is another possible fragmentation pathway for esters with sufficiently long alkyl chains, which can lead to the formation of a radical cation of benzoic acid and a neutral alkene molecule. whitman.edupharmacy180.com

Interactive Data Table: Common Mass Spectral Fragments of Propylparaben

Fragment Ion (m/z) Proposed Structure/Loss
180Molecular Ion [M]⁺
138Loss of propene (C₃H₆) via McLafferty rearrangement
121[HO-C₆H₄-CO]⁺ (p-hydroxybenzoyl cation)
93[HO-C₆H₅]⁺ (phenol cation)
65[C₅H₅]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. For this compound, the presence of a benzene ring and a carbonyl group (C=O) as chromophores gives rise to distinct absorption bands.

The electronic spectrum of this compound is primarily characterized by absorptions due to π→π* and n→π* transitions. The benzene ring contains a conjugated system of π-electrons, leading to strong π→π* transitions. The carbonyl group also contributes to these transitions, alongside a weaker n→π* transition originating from the non-bonding electrons on the oxygen atom.

Research findings indicate that the primary UV absorption maximum (λmax) for this compound occurs at approximately 256 nm. nih.gov This absorption is often utilized for quantitative analysis, for instance, in High-Performance Liquid Chromatography (HPLC) with UV detection, where a wavelength of 254 nm is commonly employed. nih.govgerpac.eu Another absorption band has been noted at 196 nm under acidic conditions. nih.gov The position and intensity of these absorption bands can be influenced by the solvent and the pH of the medium. atamanchemicals.com For example, at a pH of 3 or lower, aqueous solutions show stability, whereas at a pH of 8 or higher, the compound is subject to rapid hydrolysis, which would alter the electronic structure and thus the UV spectrum. atamanchemicals.com

Table 1: UV-Vis Spectroscopic Data for this compound

ParameterValueConditionsSource(s)
Absorption Maximum (λmax)256 nmAcidic mobile phase nih.gov
Absorption Maximum (λmax)196 nmAcidic mobile phase nih.gov
Detection Wavelength254 nmHPLC mobile phase nih.govgerpac.eu

X-ray Single Crystal Diffraction for Solid-State Structure

X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, revealing the compound's solid-state structure and molecular packing.

The crystal structure of this compound has been successfully determined. nih.gov The analysis confirms the molecular geometry, including the planarity of the aromatic ring and the conformation of the propyl ester chain. The molecules in the crystal lattice are held together by intermolecular forces, such as hydrogen bonding involving the hydroxyl group and van der Waals interactions. This detailed structural information is crucial for understanding the physical properties of the compound and its interactions in various systems. The crystallographic data for this compound is archived in the Cambridge Structural Database (CSD), a global repository for small-molecule crystal structures. northwestern.educlemson.edu

Table 2: X-ray Crystallographic Data for this compound

DatabaseIdentifierAssociated Reference
Cambridge Structural Database (CSD)CCDC 765227 nih.gov

Thermal Analysis Techniques (DTA, TGA)

Thermal analysis techniques, including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability and decomposition profiles. DTA measures the temperature difference between a sample and an inert reference, detecting thermal events like melting, crystallization, and decomposition.

For this compound, thermal analysis reveals key characteristics about its stability and phase behavior. The compound is a white crystalline solid at room temperature with a well-defined melting point in the range of 95–98 °C. nih.govatamanchemicals.com Differential Scanning Calorimetry (DSC), a technique closely related to DTA, has been used to analyze the solid phase and confirm that the process of dissolving the compound is endothermic. mdpi.com

Upon heating to higher temperatures, this compound undergoes thermal decomposition. nih.gov TGA would show a significant loss of mass corresponding to this decomposition, where the molecule breaks down into smaller, volatile fragments, emitting acrid smoke and fumes. nih.gov The thermal stability in aqueous solutions is notably dependent on pH; while it can withstand autoclaving temperatures at a pH between 3 and 6, it is susceptible to rapid hydrolysis at alkaline pH (pH 8 or above), even at room temperature. atamanchemicals.com

Computational and Theoretical Chemistry Studies of 4 Propoxycarbonyl Benzoate Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. spectroscopyonline.comnih.gov It has proven to be a valuable tool for studying the properties of a wide range of molecules, including analogues of 4-(propoxycarbonyl)benzoate.

Geometry Optimization and Conformational Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For flexible molecules, which can exist in multiple spatial arrangements or conformations, DFT can be used to perform a conformational analysis to identify the lowest energy (most stable) conformers. researchgate.netchemrxiv.org This is crucial because the conformation of a molecule can significantly influence its physical and chemical properties.

For instance, in a study of chalcone (B49325) isomers, DFT with the B3LYP functional and a 6-311G(d,p) basis set, including dispersion corrections, was used to perform geometry optimization. nih.gov This level of theory helps to accurately account for non-covalent interactions, such as steric hindrance, which are critical in determining the relative stability of different isomers. nih.gov The process often involves starting with various initial structures, optimizing them, and then confirming that the resulting geometries correspond to true energy minima by performing vibrational frequency calculations. nih.gov The absence of imaginary frequencies indicates a stable structure. nih.gov

The choice of the DFT functional and basis set is critical for obtaining accurate results. spectroscopyonline.com Different functionals may be better suited for specific types of molecular systems or properties. For example, the M06-2X functional has shown good performance in predicting the geometry of certain organic molecules. spectroscopyonline.com Computational workflows can be designed to efficiently explore the conformational space, starting with faster methods like force fields and then re-optimizing the most promising structures at a more accurate DFT level. chemrxiv.org

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Beyond determining molecular geometry, DFT provides deep insights into the electronic structure of molecules. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO , on the other hand, is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net

The Molecular Electrostatic Potential (MEP) is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions and predicting sites of chemical reactions. researchgate.netnih.gov Red regions on an MEP map indicate areas of negative potential (electron-rich), while blue regions indicate positive potential (electron-poor).

For example, in the study of certain inhibitors, MEP maps were used to identify the nucleophilic and electrophilic attack regions of the compounds. nih.gov This information is vital for understanding how the molecule will interact with biological targets. Similarly, for other organic molecules, MEP analysis at the B3LYP/6-31G(d,p) level has been used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net

The table below summarizes key quantum chemical descriptors that can be derived from DFT calculations for analogues of this compound.

DescriptorSymbolSignificance
Highest Occupied Molecular Orbital EnergyEHOMORelated to the ionization potential and electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMORelated to the electron affinity and electron-accepting ability.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and kinetic stability.
ElectronegativityχMeasures the ability of an atom to attract electrons.
Chemical HardnessηMeasures the resistance to change in electron distribution.
Chemical SoftnessSThe reciprocal of hardness, indicating higher reactivity.
Electrophilicity IndexωA global measure of electrophilic character.

These descriptors, calculated using DFT, provide a comprehensive understanding of the electronic properties and reactivity of the studied molecules. researchgate.net

Vibrational Spectra Prediction and Assignment

DFT calculations are a powerful tool for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding normal modes. nih.gov These predicted spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. nih.govresearchgate.net

The accuracy of the predicted vibrational frequencies is highly dependent on the chosen DFT functional and basis set. spectroscopyonline.comchemrxiv.org It is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental values. nih.gov For instance, a study on T-2 toxin used a scaling factor of 0.983 for frequencies calculated at the B3LYP/6-311G(2d,p) level. nih.gov

The selection of the computational method can significantly impact the results. A comparative study on triclosan (B1682465) found that the LSDA/6-311G level of theory provided the best simulation of its vibrational spectra among the tested methods. spectroscopyonline.com For carbonate minerals, DFT calculations with plane-wave basis sets have been used to successfully interpret their vibrational spectra. mdpi.com

The following table illustrates how calculated vibrational frequencies from DFT can be compared with experimental data for the assignment of vibrational modes.

Calculated Frequency (cm-1) (Scaled)Experimental Frequency (cm-1)Assignment (Type of Vibration)
29602965C-H stretching
17151720C=O stretching
16051608C=C aromatic ring stretching
12751280C-O stretching
845850C-H out-of-plane bending

This comparison is crucial for a detailed understanding of the molecular structure and bonding. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on molecular behavior, complementing the static picture provided by DFT calculations. These methods allow for the study of molecular motion and the simulation of complex processes over time.

Simulation of Reaction Intermediates and Transition States

Molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of molecular systems, including the exploration of different conformations and the simulation of reaction pathways. nih.gov By simulating the movement of atoms over time, MD can provide insights into the stability of reaction intermediates and the structure of transition states. nih.gov

For example, in the study of enzyme-inhibitor complexes, MD simulations were performed to investigate the stability of the binding mode and the interactions between the inhibitor and the active site residues. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity. nih.gov

The table below shows an example of how binding free energy decomposition from MD simulations can identify key residues involved in the interaction between a ligand and its target.

ResidueBinding Free Energy Contribution (kcal/mol)
Phe328-3.5
Leu365-3.2
Glu331-2.1
Val491-1.5

These data highlight the specific amino acid residues that contribute most significantly to the binding of the ligand. nih.gov

Application in Elucidating Reaction Mechanisms and Selectivity

By simulating the entire reaction process, computational methods can help elucidate complex reaction mechanisms and explain the origins of selectivity (e.g., regioselectivity or stereoselectivity). Transition state theory, often used in conjunction with DFT calculations, allows for the calculation of activation energies, which can then be used to predict reaction rates and product distributions.

Molecular dynamics simulations are also instrumental in understanding the dynamic nature of these interactions. For instance, MD simulations of ERRα inverse agonists revealed that the flexibility of certain helices in the ligand-binding domain is positively associated with the biological activity of the inverse agonist. nih.gov These simulations can uncover subtle conformational changes and dynamic interactions that are critical for molecular recognition and function. nih.gov

Through the combination of DFT calculations for energetics and MD simulations for dynamic behavior, a comprehensive picture of the reaction mechanism and the factors controlling selectivity can be obtained.

Quantum Chemical Methods for Spectroscopic Property Prediction

Quantum chemical methods are powerful tools for predicting the spectroscopic properties of molecules, providing insights that complement and guide experimental work. For analogues of this compound, such as other benzoate (B1203000) esters and parabens, these computational techniques are employed to elucidate their electronic structure and predict how they interact with electromagnetic radiation. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly prevalent in modeling spectroscopic behavior. researchgate.netmdpi.com

Researchers utilize these methods to calculate various properties, including UV-Vis absorption spectra, which are governed by electronic transitions between molecular orbitals. researchgate.net The choice of the functional and basis set in DFT and TD-DFT calculations is crucial for obtaining accurate predictions. researchgate.net For instance, the B3LYP functional combined with basis sets like 6-311+G(d,p) has been effectively used to optimize the geometry of natural compounds and subsequently calculate their electronic transitions and theoretical UV-Vis spectra. mdpi.com The accuracy of these predictions is often validated by comparing the calculated maximum absorption wavelengths (λmax) with experimental data, with observed errors sometimes as low as 1-6%. mdpi.com

A study on novel benzoate ester acceptor-based molecules employed DFT and TD-DFT calculations at the B3LYP/6–31G* level to investigate their photophysical and electronic characteristics. researchgate.net These calculations revealed absorption maxima between 306 and 344 nm and provided insights into the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is critical for understanding charge transfer characteristics. researchgate.net Furthermore, theoretical calculations can predict fluorescence properties. For propylparaben (B1679720), a close analogue, a fluorescence quantum yield of 0.36 has been determined experimentally, a parameter that can also be approached with advanced computational models. nih.gov

The predictive power of these methods extends to understanding the influence of molecular structure and solvent effects on spectroscopic properties. mdpi.comdntb.gov.ua For example, TD-DFT calculations can model how different solvents affect the UV-Vis spectrum of a compound. mdpi.com The table below presents a comparison of theoretical and experimental spectroscopic data for selected benzoate analogues, illustrating the accuracy of quantum chemical predictions.

Table 1: Comparison of Theoretical and Experimental UV-Vis Absorption Maxima (λmax) for Benzoate Analogues

CompoundMethod/Basis SetSolventTheoretical λmax (nm)Experimental λmax (nm)Reference
Gallic AcidTD-DFT/B3LYP/6-311+G(d,p)-284.74290 mdpi.com
AloinTD-DFT/B3LYP/6-311+G(d,p)-371.79353 mdpi.com
3-O-methylquercetinTD-DFT/B3LYP/6-311+G(d,p)-361.77358 mdpi.com
Azobenzene-ester derivative (DHA-trans)TD-DFT--- researchgate.net
Azobenzene-ester derivative (DEA-trans)TD-DFT--- researchgate.net

Note: Specific λmax values for DHA-trans and DEA-trans were noted to have a red shift compared to azobenzene, with reasonable agreement between theoretical and experimental data, though explicit values were not provided in the abstract. researchgate.net The table is interactive and can be sorted by column.

Quantitative Structure-Activity Relationships (QSARs) in Reaction Kinetics

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with their physical, chemical, or biological activity. In the context of this compound analogues, QSAR studies are particularly valuable for predicting reaction kinetics, such as the rates of hydrolysis. The hydrolysis of esters, including parabens, is a critical process determining their environmental persistence and metabolic fate. nih.govnih.gov

The development of robust QSAR models for predicting base-catalyzed hydrolysis rate constants (kB) for carboxylic acid esters has been a significant area of research. nih.govtandfonline.com These models typically employ a multiple linear regression (MLR) approach, using a set of molecular descriptors to predict the reaction rate. nih.govtandfonline.com Key descriptors often include those related to steric effects, which are known to be primary controllers of reactivity in alkyl-substituted esters, as well as electronic parameters. nih.gov Common descriptors include pKa, electronegativity, charge density, and various topological and geometrical parameters calculated using cheminformatics software. nih.gov

For instance, a comprehensive QSAR study on carboxylic acid esters developed models with high predictive accuracy, achieving a coefficient of determination (R²) of 0.93 for both internal and external validation sets. nih.govtandfonline.com Another study focused specifically on parabens, combining experimental measurements with quantum chemical calculations to develop QSAR models for both pKa and kB. acs.org Using a semiempirical quantum chemical method for pKa and DFT methods for kB, they developed models with R² values of 0.947 and 0.842, respectively. acs.org

Other research has utilized quantum topological molecular similarity descriptors derived from ab initio wave functions to predict ester hydrolysis rate constants. acs.orgmanchester.ac.uk This approach, which avoids molecular superposition, identified the (O=C)-C-O fragment as the most significant "active center" for explaining the range of hydrolysis rates, yielding a QSAR model with an R² of 0.930. acs.orgmanchester.ac.uk QSAR studies have also been applied to understand the antibacterial activity of p-hydroxybenzoate esters, where descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and the dipole moment (μ) were found to be significant predictors of activity. researchgate.net

The findings from these QSAR studies are instrumental for screening new compounds and prioritizing them for experimental testing, thereby saving time and resources. The table below summarizes key aspects of various QSAR models developed for the reaction kinetics of benzoate ester analogues.

Table 2: Summary of QSAR Models for the Hydrolysis of Benzoate Analogues

Compound ClassKey DescriptorsStatistical MethodR² (Validation)Reference
Carboxylic Acid EsterspKa, Electronegativity, Steric parametersMultiple Linear Regression (MLR)0.93- nih.govtandfonline.com
Parabens (for kB)Quantum Chemical (DFT) calculated values-0.842- acs.org
Carboxylic EstersQuantum Topological Molecular Similarity--0.863 acs.orgmanchester.ac.uk
p-Hydroxybenzoate Esters (Antibacterial)ELUMO, Dipole moment (μ)Stepwise Multiple Linear Regression0.991 (Correlation Coefficient)- researchgate.net

Note: R² refers to the coefficient of determination for the model, and q² is the cross-validated R². A higher value indicates a more robust model. The table is interactive and can be sorted by column.

Environmental Transformation and Degradation Pathways of Benzoate Esters

Abiotic Degradation Processes

Abiotic degradation involves the transformation of chemical compounds through non-biological processes. For benzoate (B1203000) esters, key abiotic pathways include photochemical degradation, hydrolysis, and oxidative cleavage.

Photochemical degradation is a significant abiotic process for benzoate esters present in sunlit environments, such as surface waters and the atmosphere. This process is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the breakdown of the molecule.

Benzoate esters, like propylparaben (B1679720), contain chromophores that can absorb sunlight, making them susceptible to direct photolysis nih.gov. The photodegradation of these compounds often involves the generation of highly reactive species, most notably hydroxyl radicals, which attack the paraben structure, leading to its fragmentation and eventual mineralization into simpler, non-toxic inorganic molecules nih.gov.

Research on the photodegradation of parabens has shown that the process can be influenced by various experimental parameters, including the concentration of the target compound, the presence of a photocatalyst, reaction time, and the initial pH of the solution nih.gov. For instance, the photocatalytic degradation of propylparaben in water using a mercury vapor lamp resulted in a photodegradation rate of 3.05 x 10⁹ M⁻¹s⁻¹, corresponding to a direct photolysis half-life of approximately 2.5 days nih.gov. The degradation products in this process included 4-hydroxybenzoic acid and dihydroxybenzene nih.gov.

The efficiency of photodegradation can be enhanced through advanced oxidation processes, such as the use of photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO), or through photosensitization nih.govresearchgate.net. Studies have demonstrated that TiO₂-based photocatalysts are effective in the degradation of various parabens, including methylparaben, propylparaben, and benzylparaben nih.gov. The degradation of parabens tends to increase with the length of the alkyl chain, making propylparaben potentially degrade faster than methylparaben under certain photocatalytic conditions mdpi.com.

The degradation pathways of aromatic esters under UV irradiation can involve attacks on both the ester side chain and the aromatic ring. For some phthalate esters, UV photolysis primarily leads to the cleavage of the carbon branch, producing compounds like o-hydroxybenzoates, without opening the benzene (B151609) ring frontiersin.org. However, in photocatalytic processes, hydroxyl radicals can attack both the side chain and the aromatic ring, leading to hydroxylated intermediates and ring-opening byproducts frontiersin.org.

Table 1: Photodegradation Data for Propylparaben

ParameterValueReference
Photodegradation Rate3.05 x 10⁹ M⁻¹s⁻¹ nih.gov
Direct Photolysis Half-life~2.5 days nih.gov
Primary Degradation Products4-hydroxybenzoic acid, dihydroxybenzene nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In aqueous environments, benzoate esters can undergo hydrolysis, which involves the cleavage of the ester bond to yield a carboxylic acid (benzoic acid or a derivative) and an alcohol. The rate of hydrolysis is significantly influenced by pH and temperature.

The stability of benzoate esters to hydrolysis varies. Generally, the reaction can be catalyzed by both acids and bases. Under alkaline conditions, the hydrolysis of esters, known as saponification, is typically faster than under neutral or acidic conditions.

For benzoate esters, the mechanism of alkaline hydrolysis often follows a BAC2 pathway, which involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester, forming a tetrahedral intermediate nih.gov. This intermediate then collapses, breaking the acyl-oxygen bond and releasing the alcohol and the carboxylate anion.

Studies on the hydrolytic stability of a series of benzoate esters in rat plasma, which has a slightly alkaline pH, showed that the rate of hydrolysis was inversely proportional to the size of the alcohol group. For instance, n-propyl benzoate was found to be less stable than methyl and ethyl benzoates nih.gov. This suggests that the steric hindrance of the alkyl group can influence the susceptibility of the ester to hydrolytic cleavage.

Table 2: Relative Plasma Stability of Benzoate Esters

CompoundHalf-life (t1/2) in rat plasma
Methyl benzoate36 min
Ethyl benzoate17 min
n-Propyl benzoate10 min
n-Butyl benzoate10 min
Phenyl benzoate7 min

Source: Adapted from comparative chemical and biological hydrolytic stability studies of homologous esters. nih.gov

In the atmosphere, benzoate esters can be subject to degradation by reactive chemical species, including nitrate radicals (NO₃). These reactions are particularly important during nighttime when the concentration of NO₃ radicals can be significant.

The reaction of aromatic compounds with NO₃ radicals can proceed via two primary pathways: hydrogen abstraction from the alkyl side chain or addition to the aromatic ring. For benzoate esters, the presence of the ester group can influence the reaction mechanism.

While specific data on the reaction of 4-(Propoxycarbonyl)benzoate with NO₃ radicals is limited, studies on other aromatic compounds provide insights into the potential degradation pathways. The atmospheric degradation of methyl benzoate, for example, is primarily initiated by reactions with hydroxyl radicals (·OH) during the day, with an estimated atmospheric half-life of a few hours to a few days depending on environmental conditions evergreensinochem.com. Similar oxidative cleavage mechanisms are expected to occur with NO₃ radicals, leading to the formation of various oxidation products.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial process for the removal of benzoate esters from soil and water environments.

Benzoate and its derivatives are common intermediates in the microbial degradation of various aromatic compounds. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as a source of carbon and energy under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Aerobic Degradation:

Under aerobic conditions, the degradation of benzoate typically begins with the hydroxylation of the aromatic ring to form catechol or protocatechuate researchgate.netethz.ch. These dihydroxylated intermediates are then subject to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic compounds that can enter central metabolic pathways like the Krebs cycle researchgate.net.

Another aerobic pathway for benzoate degradation, known as the "box" pathway, involves the initial activation of benzoate to benzoyl-CoA by a benzoate-CoA ligase nih.gov. The benzoyl-CoA then undergoes dearomatization and ring cleavage, ultimately being metabolized to succinyl-CoA and acetyl-CoA ethz.chnih.gov.

Anaerobic Degradation:

In the absence of oxygen, the anaerobic degradation of benzoate also proceeds through the central intermediate benzoyl-CoA researchgate.netnih.gov. The formation of benzoyl-CoA is catalyzed by benzoate-CoA ligase. The subsequent steps involve the reduction of the aromatic ring followed by a modified β-oxidation pathway to break down the ring structure nih.gov.

The enzymatic machinery of microorganisms plays a central role in the degradation of benzoate esters. A key enzyme in many benzoate degradation pathways is Benzoate-CoA ligase .

Benzoate-CoA ligase is an ATP-dependent enzyme that catalyzes the activation of benzoate to its coenzyme A (CoA) thioester, benzoyl-CoA nih.gov. This activation step is crucial for initiating both the anaerobic degradation pathway and the aerobic "box" pathway of benzoate metabolism nih.gov. The formation of the high-energy thioester bond makes the benzoyl-CoA molecule more reactive and susceptible to subsequent enzymatic transformations, such as ring reduction in anaerobic pathways or epoxidation in the aerobic box pathway ethz.chnih.gov.

The expression of the genes encoding for benzoate-CoA ligase and other enzymes in these degradation pathways is often tightly regulated. For example, in some bacteria, the presence of benzoate and the absence of oxygen can induce the expression of the genes required for anaerobic benzoate degradation nih.gov.

Table 3: Key Enzymes in Benzoate Degradation

EnzymeFunctionMetabolic Pathway
Benzoate-CoA ligaseActivates benzoate to benzoyl-CoAAerobic (box pathway) and Anaerobic
DioxygenasesCatalyze the cleavage of the aromatic ringAerobic
Benzoyl-CoA 2,3-epoxidaseDearomatization of benzoyl-CoAAerobic (box pathway)

Identification and Characterization of Benzoate-Degrading Microbes

A diverse range of microorganisms capable of degrading benzoate esters and related aromatic compounds have been isolated from various environments, including soil and industrial effluent. These microbes play a crucial role in the natural attenuation of these potential pollutants. The initial and most critical step in the degradation of a benzoate ester like this compound is the hydrolysis of the ester bond, which separates the molecule into an alcohol (propanol) and a benzoate moiety. The subsequent degradation of the benzoate ring is a well-studied process.

Several bacterial genera are well-documented for their ability to degrade aromatic compounds. Notably, species within the genera Pseudomonas and Bacillus have been frequently identified as effective benzoate degraders. nih.gov For instance, research on the degradation of parabens (p-hydroxybenzoic acid esters), which are structurally similar to this compound, has identified specific bacterial strains. Pseudomonas beteli has been shown to degrade methylparaben, while Burkholderia latens can degrade both methylparaben and propylparaben, utilizing them as a carbon source. nih.gov

In studies focusing on benzoate degradation, isolates from contaminated soils and industrial wastewater have revealed a variety of potent bacterial strains. These often include members of the Pseudomonas, Bacillus, and Priestia genera. nih.gov For example, Pseudomonas citronellolis has been isolated from effluent treatment plants and studied for its ability to biodegrade sodium benzoate. The following table summarizes some of the key microorganisms identified in the degradation of benzoate and its esters.

Genus/SpeciesDegraded Compound(s)Environment of IsolationReference
Pseudomonas beteliMethylparabenPharmaceutical solution nih.gov
Burkholderia latensMethylparaben, PropylparabenPharmaceutical solution nih.gov
Pseudomonas sp.BenzoateContaminated soil nih.gov
Bacillus sp.BenzoateContaminated soil nih.gov
Priestia aryabhattaiBenzoateContaminated soil nih.gov
Pseudomonas citronellolisSodium BenzoateEffluent treatment plants

These microorganisms are characterized by their enzymatic machinery, which allows them to cleave the aromatic ring of benzoate and channel the resulting intermediates into central metabolic pathways. The efficiency of these microbes in degrading benzoate esters is a key factor in determining the environmental persistence of these compounds.

Metabolic Pathways in Environmental Microorganisms (e.g., Rhodopseudomonas palustris)

The metabolic pathways for the degradation of benzoate are well-characterized in a variety of microorganisms, with both aerobic and anaerobic routes extensively studied. For a compound like this compound, the initial step is the enzymatic hydrolysis of the ester linkage to yield benzoate and propanol. The propanol can be readily metabolized, while the benzoate enters specific aromatic degradation pathways.

Under aerobic conditions, the degradation of benzoate typically proceeds through the formation of catechol or protocatechuate, which are then subject to ring cleavage by dioxygenase enzymes. A common pathway involves the conversion of benzoate to catechol, which is then cleaved to enter the β-ketoadipate pathway.

Under anaerobic conditions, which are relevant in sediments and some wastewater treatment processes, the degradation of benzoate follows a different strategy. The purple non-sulfur bacterium Rhodopseudomonas palustris is a model organism for studying the anaerobic metabolism of aromatic compounds. nih.gov This bacterium employs the benzoyl-CoA pathway for benzoate degradation. nih.govasm.org

The key steps in the anaerobic degradation of benzoate by Rhodopseudomonas palustris are:

Activation: Benzoate is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA, by the enzyme benzoate-CoA ligase. This step requires ATP.

Reductive Dearomatization: The aromatic ring of benzoyl-CoA is then reduced by a key enzyme, benzoyl-CoA reductase. This dearomatization step is a critical and energy-intensive process.

Ring Opening and β-Oxidation: The resulting non-aromatic ring is then opened and further metabolized through a series of reactions similar to the β-oxidation of fatty acids.

This pathway ultimately breaks down the benzoate ring into smaller molecules that can be assimilated into central metabolism, such as acetyl-CoA. nih.gov Rhodopseudomonas palustris is known for its metabolic versatility and has been shown to degrade a variety of aromatic compounds, including halogenated benzoates, suggesting it possesses the enzymatic flexibility to handle substituted benzoates. asm.org It is therefore highly probable that it would degrade this compound by first hydrolyzing the ester bond and then channeling the resulting benzoate into the well-established benzoyl-CoA pathway.

Environmental Persistence and Transformation Products

The environmental persistence of benzoate esters is determined by the rate of their degradation, primarily through microbial activity. While generally considered biodegradable, their continuous introduction into the environment can lead to their pseudo-persistence in aquatic systems. researchgate.net The half-life of these compounds can vary significantly depending on environmental conditions such as temperature, pH, and the abundance and activity of competent microbial populations. For example, in aerobic activated sludge systems, the half-lives of parabens have been estimated to be in the range of 0.79 to 6.9 hours. nih.gov

The degradation of benzoate esters leads to the formation of several transformation products. The primary and most consistently identified transformation product from the initial hydrolysis of a benzoate ester is the corresponding benzoic acid. In the case of this compound, this would be benzoic acid .

Further degradation of the parent compound or its primary metabolite can lead to a variety of other intermediates. For instance, in the degradation of parabens (p-hydroxybenzoate esters), the common metabolite is p-hydroxybenzoic acid (p-HBA) . researchgate.net This compound is readily biodegradable under aerobic conditions. Subsequent steps can involve decarboxylation to produce phenol (B47542) , which can then be further mineralized. researchgate.netmdpi.com

In some specific environments, such as activated sludge, transesterification reactions have been observed. This process can lead to the formation of different esters from the parent compound. For example, ethyl-, propyl-, and butylparaben have been shown to transform into methylparaben in the presence of methanol (B129727). nih.gov

Furthermore, during water treatment processes that involve chlorination, halogenated transformation products can be formed. These chlorinated by-products are often more stable and persistent than the parent compounds. researchgate.net The following table summarizes the potential transformation products of benzoate esters based on studies of similar compounds.

Parent Compound FamilyPrimary Transformation ProductSubsequent Transformation ProductsOther Potential Products
Benzoate EstersBenzoic AcidCatechol, Acetyl-CoA, Succinyl-CoA-
p-Hydroxybenzoate Esters (Parabens)p-Hydroxybenzoic Acid (p-HBA)Phenol, ProtocatechuateMethylparaben (via transesterification), Chlorinated parabens

The identification of these transformation products is crucial for a comprehensive environmental risk assessment, as their toxicity and persistence may differ from the original compound. nih.gov

Analytical Methodologies for the Detection and Quantification of Benzoate Esters in Environmental Matrices

Sample Preparation and Extraction Techniques

The goal of sample preparation is to extract the compounds of interest from the sample matrix and concentrate them, while removing interfering substances. The choice of technique depends on the nature of the sample (solid or liquid) and the physicochemical properties of the target analyte.

Solid-Phase Extraction (SPE) is a widely used technique for liquid samples, valued for its efficiency, reduced solvent consumption, and high recovery rates. nih.gov It involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the target analytes. Interferents are washed away, and the analytes are then eluted with a small volume of a strong solvent.

For acidic compounds like benzoate (B1203000) esters, a C18 silica-based sorbent is often employed. The process is optimized by adjusting several parameters to maximize retention and subsequent elution. nih.gov A study on the extraction of benzoic and sorbic acids from beverages optimized SPE parameters using a Box-Behnken design, a statistical tool for refining methods. nih.gov Key optimized factors included the pH of the sample, which is critical for ensuring the acidic analytes are in a neutral form to bind to the non-polar C18 sorbent, and the composition of the elution solvent. nih.gov

Table 1: Optimized SPE Parameters for Benzoic Acid Extraction This table is based on findings for benzoic acid, a related compound, and is applicable for developing methods for other benzoate esters.

ParameterOptimized ValueInfluence
Sorbent C18 (0.5 g)Stationary phase for analyte retention.
Sample Volume 1 mLA significant factor in percolation yield. nih.gov
Sample pH 1Significantly influences retention on the sorbent. nih.gov
Sample Flow Rate 4.5 mL/minFound to have no significant effect on yield. nih.gov
Elution Solvent Methanol (B129727)/Acidified Water (90:10, v/v)Ensures complete desorption of the analytes. nih.gov
Elution Volume 1 mLSufficient for eluting the retained compounds. nih.gov
Elution Flow Rate 4.5 mL/minFound to have no significant effect on elution efficiency. nih.gov

Data sourced from a study on benzoic and sorbic acids. nih.gov

Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound in two immiscible liquids, typically water and an organic solvent. youtube.com For benzoate esters, LLE is particularly effective when exploiting the acidic nature of the corresponding benzoic acid.

The process often involves an acid-base reaction. For example, to separate benzoic acid from a mixture in an organic solvent, an aqueous base (like sodium hydroxide) is added. umkc.eduweebly.com The base deprotonates the benzoic acid, forming the water-soluble sodium benzoate salt, which partitions into the aqueous layer. youtube.comweebly.com The layers are then separated. The aqueous layer can be re-acidified to precipitate the benzoic acid, which can then be collected. youtube.comumkc.edu This method is effective for isolating acidic components from complex organic mixtures. tcu.edu

Table 2: General ASE Operating Parameters for Organic Pollutants This table presents typical conditions used in ASE for various environmental contaminants, which would be the starting point for method development for benzoate esters.

ParameterTypical Range/ValuePurpose
Solvent Dichloromethane (B109758)/Acetone (1:1 or 1:2, v/v), Hexane (B92381)/Acetone (1:1, v/v)Solubilizes the target analytes. thermofisher.com
Temperature 100 - 150 °CIncreases solvent strength and diffusion rates. thermofisher.comresearchgate.net
Pressure 1500 - 2000 psiKeeps solvent in a liquid state above its boiling point and forces it into the matrix. thermofisher.com
Static Time 5 - 10 minAllows the heated solvent to diffuse and solubilize analytes from the sample. thermofisher.com
Static Cycles 1 - 3Fresh solvent is introduced for each cycle to ensure complete extraction. thermofisher.com
Flush Volume 60% of cell volumeRinses the extraction cell and lines to collect the extract. thermofisher.com

Soxhlet extraction is a classic and exhaustive technique used for extracting nonvolatile and semi-volatile organic compounds from solid materials. epa.gov The method ensures thorough extraction by continuously washing the sample with fresh, condensed solvent. epa.govyoutube.com A solid sample, often mixed with a drying agent like anhydrous sodium sulfate, is placed in a porous thimble. epa.gov The thimble is situated in an extraction chamber, which is suspended over a flask of boiling solvent and below a condenser. youtube.com

Solvent vapor rises, condenses, and drips onto the sample, extracting the soluble components. When the extraction chamber fills, the solvent and extract are siphoned back into the boiling flask. youtube.com This process repeats for hours or even days, concentrating the non-volatile analyte in the flask. tcu.edu Though time- and solvent-intensive, Soxhlet extraction is considered a benchmark for extraction efficiency and is often used to validate newer methods. researchgate.net It is applicable for the isolation of water-insoluble or slightly water-soluble organics, such as benzoate esters, from solids like soils and sludges in preparation for chromatography. epa.gov

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate the components of the extract for individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of benzoate esters. helixchrom.com The method's reliability, selectivity, and precision make it ideal for analyzing complex mixtures found in environmental and commercial samples. upb.ro

In a typical Reverse-Phase HPLC (RP-HPLC) setup, a liquid sample is injected into a stream of a liquid mobile phase. The mobile phase carries the sample through a column packed with a non-polar stationary phase (most commonly C18). nih.govjprdi.vn Compounds separate based on their polarity; less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds pass through more quickly. jprdi.vn

For benzoate esters and related acids, the mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol or acetonitrile). nih.govjprdi.vn The buffer's pH is controlled to ensure the analytes are in a consistent, un-ionized state to achieve reproducible retention times. jprdi.vn Detection is typically performed with an ultraviolet (UV) or Diode Array Detector (DAD), as the benzene (B151609) ring in benzoate esters absorbs UV light. upb.roresearchgate.net

Table 3: Exemplary HPLC Conditions for Benzoate Ester Analysis This table compiles data from various studies on the analysis of benzoic acid and its esters, demonstrating common analytical parameters.

Analyte(s)ColumnMobile PhaseFlow RateDetectionRetention TimeReference
Benzoic Acid, ParabensAmaze C18 SPFMethanol, Benzoic Acid, Ethylparaben (B1671687), Propylparaben (B1679720)1.0 mL/minUVNot specified helixchrom.com
Sodium Benzoate, CefdinirAtlantis dC18 (4.6 x 250 mm, 5 µm)Methanol : 0.02 M Phosphate Buffer pH 3.0 (40:60 v/v)1.0 mL/min254 nmNot specified nih.gov
Sodium Benzoate, Salicylic Acid, etc.YMC Triart C18 (250 x 4.6 mm, 5 µm)Methanol : 0.02 M Phosphate Buffer pH 2.7 (35:65 v/v)1.0 mL/min230 nmNot specified jprdi.vn
Benzoic AcidNot specifiedNot specifiedNot specifiedUV/DAD< 5 min upb.ro
4-Hydroxy Benzoic AcidC18-column0.1% Phosphoric acid buffer and Acetonitrile (B52724) (gradient)1.0 mL/min230 nm11.78 min longdom.org
Methyl 4-hydroxy benzoateL7Supelco C18 (25cm x 4.6mm, 5 µm)Methanol : Water pH 4.8 (45:55 v/v)1.0 mL/min254 nm5.34 min researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds, such as benzoate esters. In GC, a gaseous mobile phase carries the sample through a stationary phase located in a column. For compounds with polar functional groups like carboxylic acids, derivatization to a more volatile ester form is sometimes performed to improve chromatographic behavior. nih.gov However, for esters like 4-(Propoxycarbonyl)benzoate, direct analysis is typically feasible.

Modern GC analyses almost exclusively use capillary columns, which offer high resolution, sensitivity, and speed of analysis. These columns are long, thin, fused-silica tubes with the stationary phase coated on the inner surface. nist.gov A variety of stationary phases are available, with non-polar phases like those containing 5% phenyl and 95% methylpolysiloxane (e.g., DB-5, HP-5MS) being common for the analysis of a wide range of compounds including benzoate derivatives. nist.gov The selection of the column and the temperature program, which involves ramping the column temperature over time, are critical for achieving good separation. nist.gov

Table 2: Example Capillary GC Conditions for Analysis of Benzoic Acid Derivatives

Parameter Typical Conditions Source(s)
Column Type Capillary nist.gov
Stationary Phase HP-5MS (5% Phenyl Methyl Siloxane) nist.gov
Column Dimensions 30 m x 0.25 mm x 0.25 µm nist.gov
Carrier Gas Helium or Hydrogen nist.gov
Temperature Program e.g., Start at 40-60°C, ramp at 3-10°C/min to 280-300°C nist.gov
Injector Type Split/Splitless -

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | researchgate.net |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and qualitative analysis of compounds. researchgate.net It involves a stationary phase, typically silica (B1680970) gel or alumina, coated on a flat plate of glass or plastic, and a mobile phase, which is a solvent or mixture of solvents. nih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. nih.gov For benzoate esters, silica gel plates are commonly used as the stationary phase. researchgate.net

In the analysis of a mixture of benzoic acid and propyl benzoate on a polar silica gel stationary phase, the more polar benzoic acid interacts more strongly with the silica gel and thus travels a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. researchgate.net The less polar propyl benzoate travels further up the plate and has a higher Rf value. researchgate.net The choice of the mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is crucial for achieving good separation. nih.gov Visualization of the separated spots is typically done under UV light. researchgate.net

Table 3: Example TLC System for Benzoate Esters

Parameter Description Source(s)
Stationary Phase Silica gel TLC plate nih.govresearchgate.net
Mobile Phase Toluene/Ethanol mixture or Hexane/Ethyl Acetate mixture researchgate.netnih.gov
Application Microcapillary spotting researchgate.net
Development In a closed chamber

| Visualization | UV lamp (254 nm) | researchgate.net |

Detection and Quantification Methods

Following chromatographic separation, sensitive and selective detectors are required for the identification and quantification of the target analytes. For benzoate esters, the most powerful detection methods are based on mass spectrometry.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique such as GC (GC-MS) or HPLC (LC-MS), it provides high specificity and sensitivity for the identification and quantification of compounds. In GC-MS, after the analytes elute from the GC column, they enter the ion source of the mass spectrometer where they are ionized, commonly by electron ionization (EI). The resulting ions are then separated by the mass analyzer, providing a mass spectrum that serves as a molecular fingerprint.

Tandem Mass Spectrometry (MS-MS) adds another layer of selectivity and is particularly useful for analyzing complex samples. researchgate.net In LC-MS/MS, a specific precursor ion of the target analyte is selected, fragmented, and then one or more specific product ions are monitored for quantification. researchgate.net This technique, often performed in Multiple Reaction Monitoring (MRM) mode, significantly reduces background noise and improves detection limits. LC-MS/MS methods have been successfully developed for the analysis of related compounds like propylparaben in biological matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. This is a powerful tool for the unambiguous identification of unknown compounds and for the confirmation of known substances in complex matrices. Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers are capable of HRMS. rsc.org The high mass accuracy of HRMS helps to differentiate between compounds that may have the same nominal mass but different elemental formulas. This capability is crucial for confirming the presence of specific esters and their metabolites in environmental and biological samples. rsc.org For instance, HRMS has been applied in the analysis of terephthalate (B1205515) oligomers in blood samples, demonstrating its utility in complex matrices. rsc.org

Electrochemical Detection (ED) coupled with HPLC

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) is a highly sensitive and selective analytical technique suitable for the determination of electrochemically active compounds. thermofisher.com This method is based on the principle of measuring the current generated by the oxidation or reduction of an analyte as it passes over an electrode set at a specific potential. thermofisher.comosaka-soda.co.jp The selectivity of HPLC-ED can be adjusted by optimizing the applied potential, allowing for the detection of a target compound in a complex mixture with minimal interference. thermofisher.com

While many organic molecules are electrochemically active, the suitability of HPLC-ED for this compound would depend on its ability to be oxidized or reduced within the potential window of the detector. Phenolic compounds can often be detected via oxidative processes. The technique is recognized for its ability to measure low levels of analytes directly in complex matrices without the need for derivatization. thermofisher.comnih.gov

The core of an electrochemical detector consists of a flow-through cell containing a working electrode (commonly glassy carbon), a reference electrode, and a counter electrode. osaka-soda.co.jpnih.gov As the eluent from the HPLC column containing the analyte flows past the working electrode, a potential is applied. If the analyte is electroactive at this potential, electrons are transferred, generating a measurable current that is proportional to the analyte's concentration. nih.gov This makes HPLC-ED a powerful tool for trace analysis in various fields, including pharmaceutical and environmental investigations. researchgate.netscispace.com

UV-Vis Detection in Chromatographic Systems

UV-Vis spectrophotometric detection is one of the most common methods coupled with HPLC for the analysis of parabens, including this compound. rsc.orgatlantis-press.com This technique relies on the principle that the compound absorbs light in the ultraviolet-visible range of the electromagnetic spectrum. chromatographyonline.com this compound, also known as propylparaben, contains chromophores that absorb UV light, with reported absorption maxima at approximately 196 nm and 256 nm. sielc.comnih.gov

In practice, an HPLC system separates the components of a mixture, and as each component elutes from the column, it passes through a flow cell in the UV-Vis detector. The detector measures the absorbance of the eluent at a pre-selected wavelength. For the analysis of propylparaben, detection is commonly performed at wavelengths such as 254 nm, 256 nm, or 258 nm, which provides good sensitivity and minimizes interference from many sample matrices. rsc.orgnih.govnih.govgerpac.eu

The method is robust, reproducible, and has been validated for the simultaneous determination of multiple parabens in various products. nih.govnih.govhelixchrom.com The choice of mobile phase, which typically consists of a mixture of acetonitrile and water or methanol and water, can influence retention times and separation efficiency. rsc.orgfortlewis.edu The technique's broad applicability and reliability have made it a standard for quality control and environmental monitoring of parabens. atlantis-press.comfrontiersin.org

UV-Vis Detection Parameters for this compound Analysis

ParameterValueSource
Absorption Maxima (λmax)196 nm, 256 nm sielc.com
Common Detection Wavelength254 nm nih.govgerpac.eu
Linearity Range0.2-1.0 mg/L akademisains.gov.my
Limit of Detection (LOD)0.090 mg/L akademisains.gov.my
Limit of Quantification (LOQ)0.302 mg/L akademisains.gov.my

Example HPLC-UV Method Conditions for Paraben Analysis

Column TypeMobile PhaseDetection WavelengthSource
C18 Merckosorb SI 60Acetonitrile, Methanol, Water254 nm rsc.org
Lichrosorb C8Acetonitrile, Tetrahydrofuran, Water (pH 3.0)258 nm nih.gov
Waters Cortecs C180.1% Orthophosphoric acid, Acetonitrile254 nm nih.gov
Purospher® STAR RP-18Acetonitrile, Ultrapure water (50/50; v/v)254 nm gerpac.eu

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Composition

Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy used for the rapid qualitative and quantitative elemental analysis of materials in solid, liquid, or gaseous states. aip.orgcarleton.edu The technique operates by focusing a high-power, short-pulse laser onto a sample. youtube.com This process ablates a small amount of the material, generating a high-temperature micro-plasma. carleton.eduyoutube.com As the plasma cools, the excited atoms and ions within it decay to lower energy states, emitting light at characteristic wavelengths for each element present. youtube.comyoutube.com A spectrometer collects this light and resolves it into a spectrum, which serves as an elemental fingerprint of the sample. youtube.com

For an organic compound such as this compound (C₁₀H₁₂O₃), LIBS analysis would not identify the molecule itself but would determine its constituent elemental composition. The resulting spectrum would show emission lines corresponding to Carbon (C), Hydrogen (H), and Oxygen (O). aip.orgresearchgate.net The intensity of these elemental lines is proportional to the concentration of each element in the sample, allowing for quantitative analysis. nih.gov

LIBS offers several advantages, including minimal to no sample preparation, rapid analysis times, and the ability to perform in-situ and remote measurements. carleton.edunih.gov While the plasma created from organic compounds can be complex, and the surrounding atmosphere (e.g., air, which contains nitrogen and oxygen) can influence the spectrum, LIBS can effectively characterize the fundamental elemental makeup of organic materials. optica.orgaip.org

Applications of Benzoate Esters in Advanced Materials Science

Polymer Additives and Modifiers

Benzoate (B1203000) esters are a significant class of additives used to enhance the performance and durability of various polymers. They can be incorporated to modify physical properties, improve processing characteristics, and protect the polymer matrix from environmental degradation.

Nucleating Agents for Polyolefins (e.g., Polypropylene, Polyethylene)

Nucleating agents are additives that accelerate the crystallization rate of semi-crystalline polymers like polypropylene (PP) and polyethylene (PE) by providing sites for crystal growth to begin. This process results in a larger number of smaller spherulites (crystalline structures), which can significantly enhance the polymer's mechanical and optical properties. specialchem.comscielo.br

One of the most well-established organic nucleating agents is Sodium Benzoate, a salt of a benzoic acid. 2017erp.comkjdb.org Its addition to polypropylene leads to several performance improvements:

Increased Crystallization Temperature (Tc): The polymer solidifies at a higher temperature during cooling, which can reduce injection molding cycle times and increase productivity. specialchem.comresearchgate.net

Enhanced Mechanical Properties: The resulting finer crystal structure improves stiffness (flexural modulus), hardness, and heat deflection temperature (HDT). specialchem.comslideshare.net

Improved Clarity: In some cases, particularly with random PP copolymers, nucleation can reduce haze and improve transparency. 2017erp.com

Studies have shown that adding a nucleating agent like sodium benzoate up to its saturation concentration can increase the crystallization temperature of polypropylene by as much as 15°C. researchgate.net However, the effectiveness can be influenced by particle size, dispersion quality, and interactions with other additives, such as acid scavengers like calcium stearate, which can negatively impact performance. scielo.brslideshare.net

While Sodium Benzoate is a primary example, the specific efficacy of 4-(Propoxycarbonyl)benzoate as a nucleating agent for polyolefins is not extensively documented in publicly available research. Its performance would depend on its thermal stability at processing temperatures and its ability to form effective nucleation sites within the polymer melt.

Table 1: Illustrative Effect of a Benzoate Nucleating Agent (Sodium Benzoate) on Polypropylene Homopolymer Properties

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of synthesized 4-(Propoxycarbonyl)benzoate?

  • Methodological Answer : Use spectroscopic techniques such as 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify molecular structure, and compare peaks with literature data. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity. Melting point analysis should align with reported values (if available). For novel compounds, cross-check databases like SciFinder or Reaxys to confirm novelty and cite existing literature .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Follow GHS guidelines for chemical handling. Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Avoid inhalation of dust/particulates and direct skin contact. Store in sealed containers in dry, ventilated areas. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical help for persistent symptoms .

Q. How can researchers determine if this compound is a known compound?

  • Methodological Answer : Search SciFinder or Reaxys using the compound’s CAS number, IUPAC name, or structural formula. If the compound is known, compare analytical data (e.g., NMR, IR) with published results. For novel derivatives, document discrepancies and validate with additional techniques like mass spectrometry (MS) .

Advanced Research Questions

Q. What computational methods are suitable for studying the interactions of this compound with biological targets?

  • Methodological Answer : Use molecular docking software such as AutoDock4 to model ligand-receptor interactions. Incorporate receptor flexibility by adjusting sidechain conformations. Validate docking poses with molecular dynamics simulations (e.g., GROMACS) and binding free energy calculations (MM-PBSA/GBSA). Cross-docking experiments can assess specificity across related protein structures .

Q. How can researchers analyze the photochemical degradation pathways of this compound in environmental studies?

  • Methodological Answer : Conduct controlled photolysis experiments under UV/visible light. Monitor degradation products using LC-MS/MS or GC-MS. Compare transformation pathways with similar esters (e.g., ethyl 4-(phenylethynyl)benzoate) to identify common intermediates. Environmental relevance can be assessed by simulating surface water conditions (pH, dissolved oxygen) .

Q. What crystallographic strategies are effective for resolving the crystal structure of this compound derivatives?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Optimize crystal growth via solvent vapor diffusion. For twinned or low-resolution data, use SHELXD/SHELXE for phase determination. Validate hydrogen bonding and π-π stacking interactions with Mercury or OLEX2 visualization tools .

Q. How can retrosynthetic analysis aid in designing novel derivatives of this compound?

  • Methodological Answer : Utilize databases like PISTACHIO or REAXYS to identify feasible precursors and reaction pathways. Prioritize routes with high atom economy and minimal protecting groups. For example, esterification of 4-carboxybenzoic acid with propanol via DCC coupling. Validate synthetic steps with 31P^{31} \text{P}-NMR for phosphorylated intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.